N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine is a chemical compound that features a cyclopentanamine moiety linked to a 5-methyl-1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with a suitable oxadiazole precursor. One common method involves the use of amidoximes and organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a furazan ring in addition to the oxadiazole ring, providing unique properties such as enhanced thermal stability.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid moiety, which can influence its solubility and reactivity.
Uniqueness
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine is unique due to its specific combination of a cyclopentanamine moiety and an oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)6-10-8-4-2-3-5-8/h8,10H,2-6H2,1H3 |
InChI Key |
DKBVQRKTLQWUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CNC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.